molecular formula C21H24N4O2S B2932348 N-((4-(2-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide CAS No. 391916-20-4

N-((4-(2-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide

Cat. No.: B2932348
CAS No.: 391916-20-4
M. Wt: 396.51
InChI Key: MVLJPFFYBWUYLH-UHFFFAOYSA-N
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Description

N-((4-(2-Methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide is an organic compound with notable applications and intriguing chemical properties. Its complex structure suggests it is synthesized for specialized uses in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(2-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide can be achieved through multi-step organic synthesis. This process typically involves:

  • Formation of the 1,2,4-triazole ring: Using hydrazine and thiourea in a cyclization reaction.

  • Attachment of the propylthio group: Through nucleophilic substitution reactions.

  • Introduction of the 2-methoxyphenyl group: Using Friedel-Crafts alkylation or acylation.

  • Attachment of the 3-methylbenzamide: Through an amide coupling reaction using carbodiimide reagents.

Industrial Production Methods

For industrial-scale production, the synthetic routes are adapted to maximize yield and purity while minimizing cost and environmental impact. The exact methodologies depend on the availability of starting materials and the required production scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: Oxidative cleavage or functional group transformations.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be used to reduce the compound's specific functional groups.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are common.

  • Addition and Elimination: Addition reactions to form new bonds, and elimination reactions to remove specific groups.

Common Reagents and Conditions

  • Oxidation: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Use of reducing agents such as LiAlH4.

  • Substitution: Halogenated compounds and organometallic reagents are typically used.

  • Catalysts and Solvents: Catalysts like palladium or platinum, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products

Depending on the reaction conditions, N-((4-(2-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide can form a variety of products through transformations of its functional groups.

Scientific Research Applications

Chemistry

  • Structural Studies: Used to study triazole derivatives and their chemical properties.

Biology

  • Enzyme Inhibition: Possible applications in studying enzyme inhibitors due to its complex structure.

  • Binding Studies: Examining interactions with proteins and nucleic acids.

Medicine

  • Pharmacological Research: Investigated for potential therapeutic properties.

  • Drug Development: Structural analogs used in the design of new pharmacologically active compounds.

Industry

  • Material Science: Used in the synthesis of materials with specific properties.

  • Agricultural Chemistry: Potential use in developing agrochemicals.

Mechanism of Action

The exact mechanism by which N-((4-(2-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-methylbenzamide exerts its effects depends on its application:

  • Molecular Targets: Potential targets include enzymes, receptors, and other proteins.

  • Pathways Involved: May influence biochemical pathways through binding interactions or inhibition.

Comparison with Similar Compounds

Comparison with Other Triazoles

Similar compounds include other 1,2,4-triazole derivatives with varying functional groups, such as:

  • N-Phenyl-1,2,4-triazole

  • N-Benzyl-1,2,4-triazole

Unique Features

The presence of the 2-methoxyphenyl and propylthio groups, along with the 3-methylbenzamide moiety, distinguishes it from other triazoles, giving it unique chemical and biological properties.

List of Similar Compounds

  • 1,2,4-Triazole

  • 5-(Propylthio)-1,2,4-triazole

  • N-(2-Methoxyphenyl)-1,2,4-triazole

This compound serves as a fascinating subject for ongoing research and development across multiple scientific disciplines.

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-4-12-28-21-24-23-19(25(21)17-10-5-6-11-18(17)27-3)14-22-20(26)16-9-7-8-15(2)13-16/h5-11,13H,4,12,14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLJPFFYBWUYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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